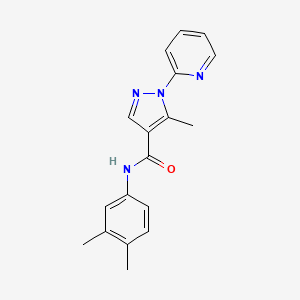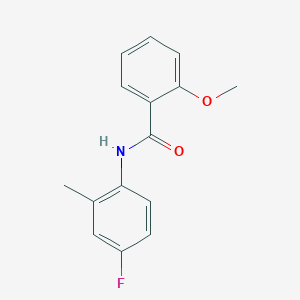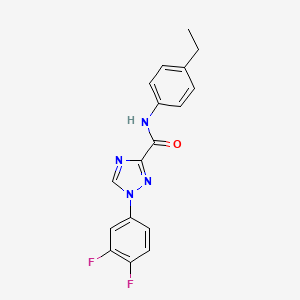
N-Isopropyl-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopropyl-2-methoxybenzamide is an organic compound with the molecular formula C11H15NO2 It is a benzamide derivative, characterized by the presence of an isopropyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isopropyl-2-methoxybenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its rapid, mild, and eco-friendly nature.
Another synthetic route involves the reaction of isopropylamine with ortho-anisaldehyde in toluene at room temperature, followed by reduction with sodium tetrahydroborate in methanol, and subsequent acidification with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes as described above. The use of ultrasonic irradiation and environmentally benign catalysts is preferred to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-methoxybenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents like sodium tetrahydroborate.
Substitution: The compound can undergo substitution reactions, particularly involving the methoxy and isopropyl groups.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents (DMP, IBX) in the presence of co-oxidants like Oxone®.
Reduction: Sodium tetrahydroborate in methanol.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives (e.g., benzophenone derivatives) and reduced amides.
Scientific Research Applications
N-Isopropyl-2-methoxybenzamide has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Isopropyl-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, as a catalyst, it facilitates the oxidation of alcohols by generating reactive iodine species that promote the oxidation process . The exact molecular targets and pathways depend on the specific application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-N-isopropyl-5-methoxybenzamide: This compound is similar in structure but contains an iodine atom, which enhances its reactivity as a catalyst for alcohol oxidation.
N-Isopropyl-2-iodobenzamide: Another similar compound with an iodine atom, used for similar catalytic applications.
Uniqueness
N-Isopropyl-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxy group enhances its solubility and reactivity in certain reactions, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-methoxy-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-8(2)12-11(13)9-6-4-5-7-10(9)14-3/h4-8H,1-3H3,(H,12,13) |
InChI Key |
HLJOTMHBUBWEEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-Methylphenyl)methyl]-1-[(4-methylphenyl)methyl]-1,2,4-triazol-4-ium](/img/structure/B13361937.png)
![1,3-diacetyl-2,5-diphenyl-2,3-dihydro-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B13361939.png)


![2-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13361959.png)


![1-[(4-Acetamidophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13361982.png)

![1-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyrimidin-2-YL]-1H-pyrrole-2-carbaldehyde](/img/structure/B13361995.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3,5,6-tetramethylphenyl)sulfanyl]acetamide](/img/structure/B13362009.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B13362018.png)

